![molecular formula C12H26Si2 B14450540 Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- CAS No. 78978-51-5](/img/structure/B14450540.png)
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with tert-butylchlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors designed to handle the reactive nature of silanes.
化学反应分析
Types of Reactions
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes and other substituted silanes.
科学研究应用
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
作用机制
The mechanism of action of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in various applications, including catalysis and material science.
相似化合物的比较
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent and precursor to silyl ethers.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Utilized in the synthesis of various organosilicon compounds.
Uniqueness
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
78978-51-5 |
|---|---|
分子式 |
C12H26Si2 |
分子量 |
226.50 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-12(2,3)14(7,8)11-9-10-13(4,5)6/h11H2,1-8H3 |
InChI 键 |
MZLUBGIGGWMLSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


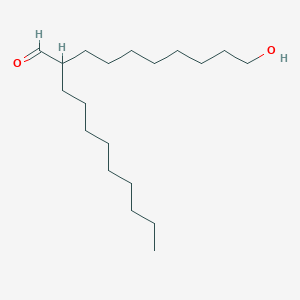
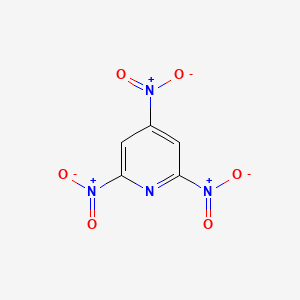
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
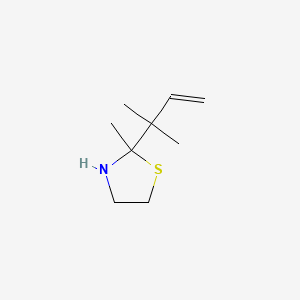

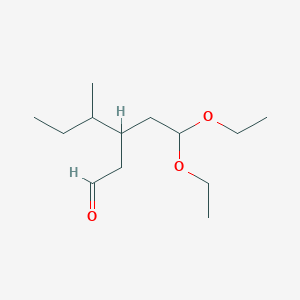
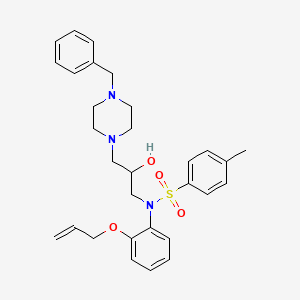
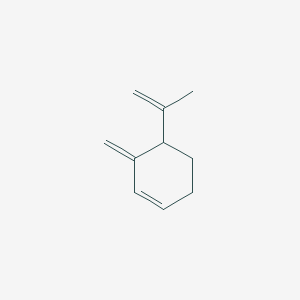
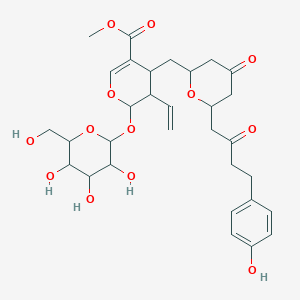
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
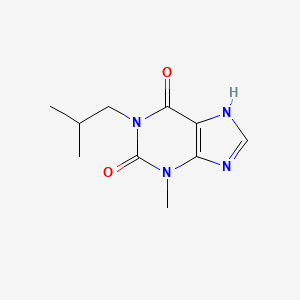
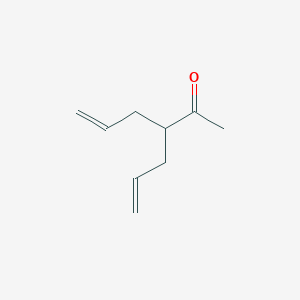
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

